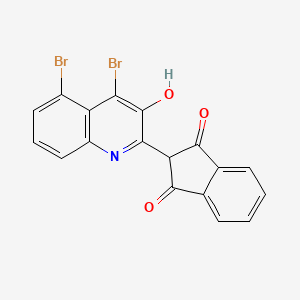
1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- is a complex chemical compound that has garnered significant interest in scientific research This compound features a unique structure comprising an indene core with a dione functionality, coupled with a quinoline moiety that includes bromine and hydroxyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the formation of the indene-1,3(2H)-dione core. This is achieved through the condensation of phthalic anhydride and cyclohexanone under acidic conditions. Subsequent steps include the bromination of quinoline and the introduction of hydroxyl groups through suitable reactions, such as nucleophilic substitution. The final coupling of the 2-(ar,4-dibromo-3-hydroxyquinolinylidene) fragment with the indene-1,3(2H)-dione core is carried out under carefully controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated systems to optimize reaction conditions and streamline the purification process. Key factors include maintaining precise temperatures, using efficient catalysts, and employing advanced chromatography techniques for product isolation.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- undergoes various chemical reactions, such as:
Oxidation: This compound can be oxidized under controlled conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the conversion of the dione functionality to corresponding alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiolates. Reaction conditions vary but generally involve solvent systems such as dichloromethane or ethanol, and temperatures ranging from -20°C to 80°C.
Major Products: Major products formed from these reactions include quinone derivatives, hydroxylated indene structures, and substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a starting material for synthesizing complex organic molecules. Its unique structure serves as a scaffold for developing new compounds with potential pharmaceutical activities.
Biology: Biologically, the compound shows promise as a probe in biochemical assays due to its bromine content, which enhances its detectability in various analytical techniques.
Medicine: In medicinal research, this compound is investigated for its potential as an anticancer agent. Its structural components may interact with specific molecular targets, inhibiting the growth of cancer cells.
Industry: Industrially, it serves as a precursor for the synthesis of dyes and pigments, leveraging its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene)- involves its interaction with molecular targets like enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes in cancer cells. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, such as 1H-Indene-1,3(2H)-dione with different substituents, the presence of bromine and hydroxyl groups in 2-(ar,4-dibromo-3-hydroxy-2(1H)-quinolinylidene) enhances its reactivity and biological activity. Its unique combination of features makes it particularly suited for applications where high reactivity or specific biological interactions are desired.
Similar Compounds:1H-Indene-1,3(2H)-dione, 2-(4-chloro-3-hydroxy-2(1H)-quinolinylidene)-
1H-Indene-1,3(2H)-dione, 2-(4-fluoro-3-hydroxy-2(1H)-quinolinylidene)-
1H-Indene-1,3(2H)-dione, 2-(4-methyl-3-hydroxy-2(1H)-quinolinylidene)-
Eigenschaften
CAS-Nummer |
70701-76-7 |
|---|---|
Molekularformel |
C18H9Br2NO3 |
Molekulargewicht |
447.1 g/mol |
IUPAC-Name |
2-(4,5-dibromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H9Br2NO3/c19-10-6-3-7-11-12(10)14(20)18(24)15(21-11)13-16(22)8-4-1-2-5-9(8)17(13)23/h1-7,13,24H |
InChI-Schlüssel |
FXYCRHTTXGCOSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C(=CC=C4)Br)C(=C3O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















